Cas no 55111-77-8 (N-[2-(Dimethylamino)ethyl]-N-methyl-glycine)

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine is a tertiary amine derivative of glycine, characterized by its dimethylaminoethyl and methyl substituents. This compound is notable for its zwitterionic properties, which enhance solubility in aqueous and organic solvents, making it useful in biochemical and pharmaceutical applications. Its structure allows for effective buffering capacity in a neutral to slightly alkaline pH range. The presence of both amino and carboxyl groups facilitates its role as a versatile intermediate in organic synthesis, particularly in the preparation of betaine-type compounds or functionalized polymers. The compound’s stability and compatibility with biological systems further support its utility in drug formulation and biochemical research.
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine structure
55111-77-8 structure
Product name:N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
CAS No:55111-77-8
MF:C7H16N2O2
Molecular Weight:160.214141845703
CID:6783727
PubChem ID:17774209

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine 化学的及び物理的性質

名前と識別子

    • F80353
    • SCHEMBL2000449
    • 55111-77-8
    • 2-[[2-(Dimethylamino)ethyl](methyl)amino]acetic acid
    • AMXCVQSIBLHJAR-UHFFFAOYSA-N
    • 2-[2-(dimethylamino)ethyl-methylamino]acetic acid
    • N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
    • インチ: 1S/C7H16N2O2/c1-8(2)4-5-9(3)6-7(10)11/h4-6H2,1-3H3,(H,10,11)
    • InChIKey: AMXCVQSIBLHJAR-UHFFFAOYSA-N
    • SMILES: OC(CN(C)CCN(C)C)=O

計算された属性

  • 精确分子量: 160.121177757g/mol
  • 同位素质量: 160.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 126
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.4
  • トポロジー分子極性表面積: 43.8Ų

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01V40Z-250mg
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
55111-77-8 97%
250mg
$163.00 2024-04-29
Aaron
AR01V49B-250mg
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
55111-77-8 97%
250mg
$180.00 2025-02-13
Aaron
AR01V49B-500mg
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
55111-77-8 97%
500mg
$266.00 2025-02-13
1PlusChem
1P01V40Z-1g
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
55111-77-8 97%
1g
$342.00 2024-04-29
1PlusChem
1P01V40Z-500mg
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
55111-77-8 97%
500mg
$235.00 2024-04-29
Aaron
AR01V49B-1g
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
55111-77-8 97%
1g
$396.00 2025-02-13

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine 関連文献

N-[2-(Dimethylamino)ethyl]-N-methyl-glycineに関する追加情報

Research Brief on N-[2-(Dimethylamino)ethyl]-N-methyl-glycine (CAS: 55111-77-8) in Chemical Biology and Pharmaceutical Applications

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine (CAS: 55111-77-8) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This tertiary amine derivative of glycine exhibits versatile properties, making it a valuable building block in drug design, bioconjugation, and as a potential therapeutic agent. Recent studies have explored its applications in targeted drug delivery systems, enzyme inhibition, and as a modulator of biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of N-[2-(Dimethylamino)ethyl]-N-methyl-glycine as a pH-sensitive linker in antibody-drug conjugates (ADCs). The researchers demonstrated that the compound's tertiary amine group facilitates controlled drug release in acidic tumor microenvironments (pH 5.0-6.5), while maintaining stability at physiological pH (7.4). This property significantly improved the therapeutic index of the ADC by reducing off-target toxicity while maintaining potent anticancer activity.

In neuropharmacology, recent preclinical studies have examined the compound's potential as a glycine transporter type 1 (GlyT1) inhibitor. Molecular docking simulations revealed that N-[2-(Dimethylamino)ethyl]-N-methyl-glycine exhibits high binding affinity to GlyT1, suggesting possible applications in treating schizophrenia and cognitive disorders. However, in vivo studies showed limited blood-brain barrier penetration, prompting current research into prodrug formulations to enhance CNS bioavailability.

The synthetic versatility of 55111-77-8 was highlighted in a 2024 Nature Communications paper describing its use as a zwitterionic moiety in the development of stealth nanoparticles. By conjugating the compound to polyethylene glycol (PEG) chains, researchers created nanoparticles with significantly reduced protein opsonization and extended circulation half-life. This advancement addresses a critical challenge in nanomedicine by improving the pharmacokinetic profile of therapeutic nanoparticles.

Ongoing clinical trials are investigating derivatives of N-[2-(Dimethylamino)ethyl]-N-methyl-glycine as novel antimicrobial agents. The compound's structural features enable disruption of bacterial cell membranes while maintaining selectivity against mammalian cells. Phase I results for a lead compound (designated DMG-2024) showed promising activity against multidrug-resistant Gram-negative pathogens, with minimal toxicity observed at therapeutic doses.

From a chemical biology perspective, recent mechanistic studies have elucidated the compound's role in modulating protein-protein interactions. Nuclear magnetic resonance (NMR) spectroscopy revealed that 55111-77-8 can induce conformational changes in target proteins, particularly those involved in signal transduction pathways. This finding opens new avenues for developing allosteric modulators of disease-relevant protein complexes.

Future research directions for N-[2-(Dimethylamino)ethyl]-N-methyl-glycine include optimization of its physicochemical properties for specific therapeutic applications, exploration of its potential in gene delivery systems, and development of novel synthetic methodologies for its large-scale production. The compound continues to serve as a valuable scaffold in medicinal chemistry, with its applications expanding as our understanding of its biological interactions deepens.

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